N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide features a pyridazinone core substituted with a cyclopropyl group at position 3. An ethyl linker connects this heterocycle to a piperidine-4-carboxamide moiety, which is further modified with a methylsulfonyl group.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(23,24)19-9-6-13(7-10-19)16(22)17-8-11-20-15(21)5-4-14(18-20)12-2-3-12/h4-5,12-13H,2-3,6-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMZTMJANDDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps to form the desired cyclic and acyclic structures. The synthetic route often begins with the preparation of 3-cyclopropyl-6-oxopyridazin-1(6H)-one. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. Subsequent steps include the introduction of the piperidine ring and the methylsulfonyl group under controlled conditions, such as specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production methods often involve optimizing the reaction conditions to maximize yield and minimize cost. Techniques such as batch processing or continuous flow synthesis may be employed. Industrial methods also emphasize the importance of purification steps, including crystallization or chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of carbonyl groups.
Reduction: : Reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: : Substitution reactions typically occur at the piperidine ring or the pyridazinone moiety, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: : Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: : Various electrophiles or nucleophiles, such as alkyl halides or amines, are used under specific solvent and temperature conditions.
Major Products
The products formed from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., primary or secondary amines), and substituted
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in pharmacology, particularly due to its unique structural characteristics and the biological activities associated with its functional groups. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methylsulfonyl group and a pyridazinone moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 301.34 g/mol. Its structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, studies have shown that related pyridazinone derivatives can induce G1 cell cycle arrest and apoptosis in cancer cells, suggesting potential use in cancer chemotherapy .
Enzyme Inhibition
The compound's structural components suggest it may act as an enzyme inhibitor . Specifically, derivatives containing the piperidine nucleus have been associated with inhibition of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and pathological conditions .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Antibacterial Properties
The antibacterial activity of this compound has been evaluated against several bacterial strains. Studies demonstrate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Other Pharmacological Activities
Beyond antitumor and antibacterial effects, compounds within this class have been studied for their anti-inflammatory , anticancer , and hypoglycemic activities . The sulfonamide group often enhances these effects by improving solubility and bioavailability .
Case Studies
- Anticancer Study : A study involving a series of pyridazinone derivatives showed that specific modifications led to enhanced anticancer activity in vitro, with particular emphasis on their ability to inhibit tumor growth through apoptosis induction .
- Enzyme Inhibition Study : In another study, various synthesized compounds were tested for AChE inhibition, revealing that certain derivatives exhibited IC50 values lower than 5 µM, indicating strong inhibitory potential .
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
Pyridazinone vs. Pyrimidinone Derivatives
- Target Compound: Contains a pyridazinone (1,2-diazinone) ring with adjacent nitrogen atoms at positions 1 and 2. The cyclopropyl group at position 3 may enhance steric bulk and metabolic stability .
- Analog 1 (CAS 2034357-96-3): Features a pyrimidinone (1,3-diazinone) ring with nitrogen atoms at positions 1 and 3.
- Impact: Pyridazinone’s adjacent nitrogens may improve binding to targets requiring planar hydrogen-bond acceptors, while pyrimidinone’s separated nitrogens could favor interactions with deeper hydrophobic pockets.
Substituent Variations on the Heterocycle
- Analog 2 (CAS 921529-70-6): Substitutes the cyclopropyl group with a 4-methoxyphenyl moiety at position 3 of the pyridazinone ring. The methoxy group increases lipophilicity (logP) and may influence bioavailability .
Piperidine Substituent and Linker Modifications
Methylsulfonyl vs. Aromatic Substitutions
- Target Compound : The piperidine ring is substituted with a methylsulfonyl group, which is electron-withdrawing and may enhance solubility via polar interactions .
- This modification significantly increases molecular weight (Δ ~128 g/mol) and likely reduces solubility .
- Analog 4 : Features a piperidinylsulfonyl benzamide group, combining sulfonamide polarity with benzamide rigidity. This could improve target selectivity but may compromise blood-brain barrier permeability .
Physicochemical and Structural Properties
*Estimated based on structural similarity.
Hypothesized Pharmacokinetic and Pharmacodynamic Differences
Solubility : The target compound’s methylsulfonyl group and cyclopropyl substituent likely confer better aqueous solubility than Analog 3’s phenylpyridazine or Analog 2’s methoxyphenyl group.
Target Binding: Pyridazinone’s adjacent nitrogens may favor interactions with enzymes requiring bidentate hydrogen bonding, while pyrimidinone (Analog 1) could align with deeper active sites.
Q & A
Q. What are the key synthetic steps for preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
The synthesis typically involves:
- Pyridazinone ring formation : Cyclocondensation of hydrazine with a dicarbonyl precursor under acidic conditions to generate the 6-oxopyridazinone core .
- Sulfonamide introduction : Reaction of the pyridazinone intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl-piperidine moiety .
- Coupling reactions : Amide bond formation between the piperidine-carboxamide and ethyl-pyridazinone groups using coupling agents like HATU or EDC .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR validate the pyridazinone, piperidine, and carboxamide groups. Aromatic protons (6.5–8.5 ppm) and sulfonyl group signals (~3.0 ppm for methylsulfonyl) are key markers .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .
- X-ray crystallography (if applicable): Resolves conformational details of the cyclopropyl and piperidine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the sulfonamide coupling step?
Contradictory yields (40–80% in similar compounds) suggest sensitivity to:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Alternative solvents like THF or dichloromethane improve selectivity .
- Catalyst choice : DMAP accelerates sulfonylation but may require stoichiometric adjustments to avoid over-sulfonation .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition reduces hydrolysis .
Q. What strategies address discrepancies in reported biological activity data for pyridazinone derivatives?
Variations in IC values (e.g., 2–50 µM in kinase inhibition assays) arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration alter binding kinetics .
- Compound purity : Residual solvents (e.g., DMSO) or byproducts (e.g., des-cyclopropyl analogs) can skew results .
- Cell-line specificity : Activity in HEK293 vs. HeLa cells may reflect differential expression of target proteins .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions between the pyridazinone core and ATP-binding pockets (e.g., CDK2 or JAK3 kinases). Key residues (e.g., Lys33 in CDK2) form hydrogen bonds with the carboxamide group .
- Free-energy perturbation (FEP) : Quantifies the impact of cyclopropyl substitution on binding entropy/enthalpy .
- MD simulations : Assess conformational stability of the methylsulfonyl-piperidine group in hydrophobic pockets over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
